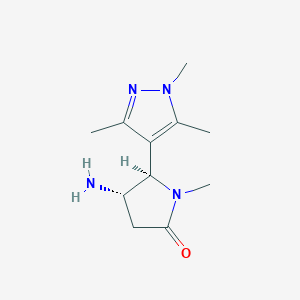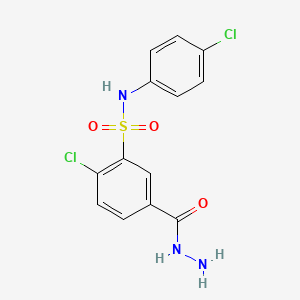![molecular formula C7H10O3 B2627417 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid CAS No. 2470439-26-8](/img/structure/B2627417.png)
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid is a bicyclic compound with a carboxylic acid functional group. This compound is known for its unique structure, which includes a fused bicyclic ring system with an oxygen atom.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid interacts with its target, IRAK4, by inhibiting its activity . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The inhibition of IRAK4 by 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid affects the signaling pathways within the innate immune system . This results in a decrease in the production of inflammatory cytokines and chemokines, thereby affecting the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Oxabicyclo[21It is known that the compound is a potent and selective irak4 inhibitor that is cns penetrant and has excellent adme properties .
Result of Action
The result of the action of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a decrease in the inflammatory response. By inhibiting IRAK4, the compound prevents the production of inflammatory cytokines and chemokines, which can ultimately hinder patient recovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxabicyclo[21One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid has been studied for its potential use in various fields:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can be compared to other similar compounds, such as:
{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol:
2-azabicyclo[2.1.1]hexane hydrochloride: Another bicyclic compound, but with a nitrogen atom in the ring system, leading to different chemical properties and uses.
The uniqueness of 2-{2-oxabicyclo[21
Propiedades
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDDZOEHJGCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2627337.png)
![N-(5-methyl-1,2-oxazol-3-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2627338.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2627339.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2627340.png)

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
![2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2627345.png)
![N-(4-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2627347.png)
![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)



![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)
